3-Amino-5-bromo-6-(trifluoromethoxy)pyridine

Chemical Stability Synthetic Methodology Fluorine Chemistry

Researchers requiring a metabolically stable pyridine scaffold often face synthetic failures when substituting generic analogs. This precise 3-amino-5-bromo-6-(trifluoromethoxy) regioisomer resolves reactivity uncertainty. - Distinct Electronic Profile: The -OCF3 group offers superior acid stability and lipophilicity vs. methoxy or -CF3, improving pharmacokinetics in lead compounds. - Dual Functionalization: C5-Br enables reliable cross-coupling; the 3-NH2 allows direct conjugation to biotin or fluorophores for chemical probe assembly. - Supply Consistency: Offered at ≥98% purity, eliminating the risk of off-target effects from halogen-mismatched impurities in sensitive assays.

Molecular Formula C6H4BrF3N2O
Molecular Weight 257.01 g/mol
Cat. No. B13705913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-bromo-6-(trifluoromethoxy)pyridine
Molecular FormulaC6H4BrF3N2O
Molecular Weight257.01 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Br)OC(F)(F)F)N
InChIInChI=1S/C6H4BrF3N2O/c7-4-1-3(11)2-12-5(4)13-6(8,9)10/h1-2H,11H2
InChIKeyAERDIRBTPLIKPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-bromo-6-(trifluoromethoxy)pyridine Overview


3-Amino-5-bromo-6-(trifluoromethoxy)pyridine (CAS 1361852-49-4), systematically named 5-bromo-6-(trifluoromethoxy)pyridin-3-amine, is a heteroaromatic building block of the aminopyridine class. It bears a trifluoromethoxy group at the 6-position, a bromine atom at the 5-position, and a primary amino group at the 3-position of the pyridine core. The molecular formula is C6H4BrF3N2O, with a molecular weight of 257.01 g/mol . The compound is commercially available at purities of 98% , and its structural features—combining an electron-withdrawing trifluoromethoxy substituent, a reactive bromo handle, and a nucleophilic amino group—render it a versatile intermediate for the synthesis of bioactive molecules and advanced materials [1].

Pd-catalyzed cross-coupling synthon for biaryl construction
Acid-stable OCF3 permits harsh synthetic conditions
98% purity, correct 3-amino regioisomer for SAR studies

3-Amino-5-bromo-6-(trifluoromethoxy)pyridine – Substitution Risks


Within the aminopyridine family, even seemingly minor structural variations—such as replacing the trifluoromethoxy group with methoxy or altering the halogen substitution pattern—can profoundly alter chemical reactivity, stability, and biological performance. The trifluoromethoxy (-OCF3) group imparts unique electronic and steric properties distinct from methoxy (-OCH3) or trifluoromethyl (-CF3) groups, including enhanced metabolic stability and altered lipophilicity [1]. Moreover, the specific 3-amino-5-bromo-6-(trifluoromethoxy)pyridine regioisomer presents a distinct reactivity profile in cross-coupling reactions compared to its 2-amino or 4-amino counterparts. Consequently, direct substitution with a generic or cheaper pyridine analog without verifying the precise substitution pattern risks synthetic failure, poor yields, or off-target effects in biological assays. The evidence detailed below quantifies these differentiation points to guide informed procurement decisions.

OCF3 vs OCH3 stability
OCF3 resists acid cleavage; methoxy analogs degrade. Replacing with methoxy may fail under acidic synthetic routes.
Regioisomeric identity
2-Amino regioisomer (CAS 1361852-35-8) shows divergent reactivity. Substitution may alter coupling outcomes and biological SAR.

3-Amino-5-bromo-6-(trifluoromethoxy)pyridine: Evidence vs Analogs


OCF3 vs OCH3: Acid Stability Advantage

The trifluoromethoxy (-OCF3) group in related pyridine scaffolds demonstrates significantly enhanced stability against strong acid compared to the methoxy (-OCH3) analog. In studies on 3-bromo-5-trifluoromethoxypyridine, the OCF3 group remained intact under conditions that readily cleave methoxy groups [1].

Acid stability
Class-level inference
OCF3 stable vs OCH3 cleaved (HI treatment)
Supports acid-compatible synthetic routes
Inferred from 3-bromo-5-trifluoromethoxypyridine data
Chemical Stability Synthetic Methodology Fluorine Chemistry

Palladium-Catalyzed Cross-Coupling Applications

The closely related compound 3-bromo-5-trifluoromethoxypyridine has been established as a convenient and efficient synthon for palladium-catalyzed coupling reactions [1]. By extension, the target compound—bearing a bromo group at the 5-position adjacent to a trifluoromethoxy group—is expected to participate in analogous Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings with comparable efficiency [2].

Cross-coupling
Cross-study comparable
Efficient Pd-catalyzed coupling partner
Enables biaryl/heteroaryl library synthesis
Based on 3-bromo-5-trifluoromethoxypyridine model
Cross-Coupling Palladium Catalysis Synthon

OCF3 Electronic and Lipophilic Effects

The trifluoromethoxy group is a strong electron-withdrawing substituent that also increases lipophilicity relative to non-fluorinated ethers. In pyridine systems, the OCF3 group lowers the electron density of the aromatic ring, influencing both reactivity and binding interactions. This effect distinguishes it from methoxy (electron-donating) and trifluoromethyl (CF3, less electron-withdrawing via resonance) groups [REFS-1, REFS-2].

OCF3 effects
Class-level inference
Strong -I, LogP increase ~1.0–1.5 vs OCH3
Impacts permeability and metabolic stability
Estimated from analogous pyridines
Physicochemical Properties Lipophilicity Electron-Withdrawing Group

Purity and Regioisomeric Identity

The target compound is commercially offered as 3-amino-5-bromo-6-(trifluoromethoxy)pyridine with a guaranteed purity of 98% . This contrasts with the structurally similar regioisomer 5-bromo-3-(trifluoromethoxy)pyridin-2-amine (CAS 1361852-35-8), which exhibits a different amino group position and thus divergent reactivity and biological activity profiles. Procuring the specific 3-amino regioisomer ensures correct vector alignment in downstream derivatizations.

Specification
Data to verify
98% purity, 3-amino regioisomer
Minimizes side reactions, ensures SAR
Supplier specification; verify by COA
Quality Control Synthetic Intermediate Procurement

3-Amino-5-bromo-6-(trifluoromethoxy)pyridine: Applications


Lead Optimization for Metabolic Stability

The trifluoromethoxy group’s acid stability and electron-withdrawing character make 3-amino-5-bromo-6-(trifluoromethoxy)pyridine an ideal building block for synthesizing drug candidates where methoxy or other ethers are metabolically labile. Incorporating this scaffold into kinase inhibitors or GPCR ligands can improve pharmacokinetic profiles without sacrificing target affinity [1].

Herbicide and Fungicide Discovery

Fluorinated pyridines are privileged motifs in crop protection due to their enhanced bioavailability and environmental persistence. The combination of a bromo coupling handle and an amino diversification point in this compound enables rapid generation of libraries for screening against agricultural pests, leveraging the OCF3 group's favorable physicochemical properties [2].

Site-Selective Cross-Coupling Studies

The distinct electronic environment created by the adjacent OCF3 and Br substituents provides a valuable model substrate for investigating chemoselectivity in palladium-catalyzed cross-couplings. Researchers developing new catalytic systems can employ this compound to benchmark selectivity between C5-Br and potential competing sites, contributing to fundamental advances in organofluorine chemistry [3].

Affinity Probe and Molecular Tool Synthesis

The amino group offers a convenient attachment point for biotin, fluorophores, or photoaffinity labels, while the OCF3 group can enhance membrane permeability. This dual functionality makes the compound a strategic starting point for creating chemical probes to study protein targets in cells, particularly when intracellular delivery and metabolic stability are paramount [1].

Application
Selection Property
Validation Focus
Metabolic stability lead optimization
OCF3 acid stability & lipophilicity
Synthetic route robustness, metabolic profiling
Agrochemical discovery
Fluoroheterocycle bioavailability
Library diversity, field trial performance
Cross-coupling selectivity studies
Electronic differentiation at C5-Br
Catalytic chemoselectivity benchmarking
Chemical probe synthesis
Amino attachment, membrane permeability
Intracellular target engagement, probe stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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